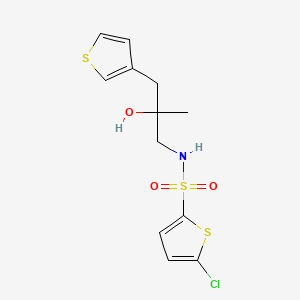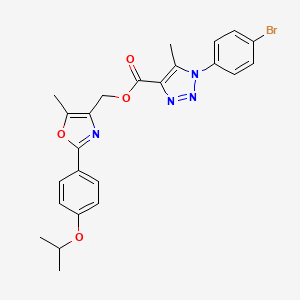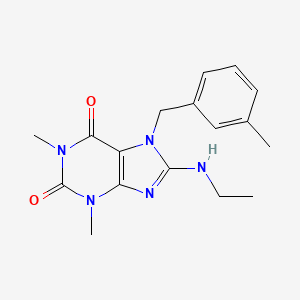![molecular formula C22H22N4O3S B2400193 methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 1207039-93-7](/img/structure/B2400193.png)
methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate is a synthetic compound with a complex structure comprising a furan ring, pyrazolo[3,4-d]pyridazine moiety, and an ester group. This compound can be instrumental in the development of pharmaceuticals due to its potential bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate typically involves multi-step reactions, including:
Formation of Pyrazolo[3,4-d]pyridazine Moiety: : Starting from hydrazine derivatives and 4-pyridazine carboxylic acid or its derivatives.
Thiol-Ether Linkage: : Introducing the thiol group to the pyrazolo[3,4-d]pyridazine moiety.
Furan Ring Formation and Esterification: : Employing furan carboxylic acid and converting it into its methyl ester.
Industrial Production Methods
In an industrial setting, large-scale synthesis involves:
Batch Reaction Processes: : Utilizing controlled reaction environments to ensure yield and purity.
Catalysts and Solvents: : Use of specific catalysts and solvents that aid in optimizing the reaction rate and product formation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation to form corresponding sulfoxide or sulfone derivatives. Reduction can lead to the removal of the thiol group.
Substitution: : The aromatic rings within the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Including lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: : Typically halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products
Sulfoxides and Sulfones: : Formed from oxidation reactions.
De-thiolated Products: : Resulting from reduction processes.
Halogenated Derivatives: : Products of substitution reactions on the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : The compound can serve as a ligand or intermediate in catalytic cycles.
Synthesis: : As a building block in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for specific enzymes due to its structural properties.
Medicine
Drug Design: : Basis for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: : Used in the creation of specialized polymers or advanced materials.
Mecanismo De Acción
The mechanism of action for methyl 5-(((4-isopropyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate involves:
Molecular Targets: : It may interact with specific enzymes or receptors, altering their activity.
Pathways: : The compound can interfere with biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-d]pyridazine Derivatives: : Compounds with similar core structures.
Furan-Based Esters: : Other molecules containing furan rings and ester groups.
Uniqueness
Structural Diversity: : Unique combination of the pyrazolo[3,4-d]pyridazine moiety and furan ring.
Reactivity Profile: : Distinct reaction pathways and products compared to other compounds with similar functionalities.
This compound, with its multi-faceted chemical nature, showcases a promising horizon in various fields, from pharmaceuticals to industrial chemistry
Propiedades
IUPAC Name |
methyl 5-[[1-(4-methylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-13(2)19-17-11-23-26(15-7-5-14(3)6-8-15)20(17)21(25-24-19)30-12-16-9-10-18(29-16)22(27)28-4/h5-11,13H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQHRMOOIALBCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NN=C3SCC4=CC=C(O4)C(=O)OC)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
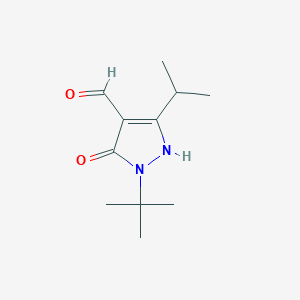
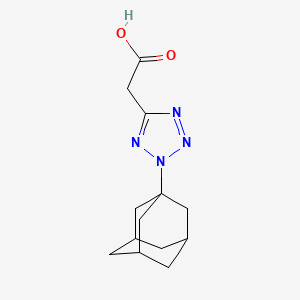
![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)
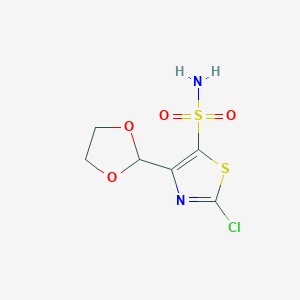
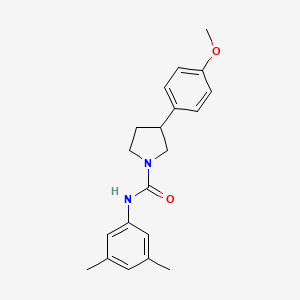
![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)
![N-(cyanomethyl)-2-({3,5-difluoro-[1,1'-biphenyl]-2-yl}amino)acetamide](/img/structure/B2400119.png)
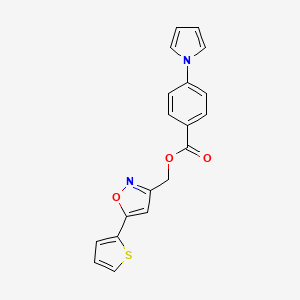
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)
![3-{[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methoxy}naphthalene-2-carboxylic acid](/img/structure/B2400126.png)
![8-[(4-Benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B2400128.png)
